molecular formula C30H44I2N2O4 B13750716 3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide CAS No. 10066-73-6

3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide

Cat. No.: B13750716
CAS No.: 10066-73-6
M. Wt: 750.5 g/mol
InChI Key: YPGGCYOPKMHGLZ-UHFFFAOYSA-L
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Description

3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide is a complex organic compound with the molecular formula C30H44I2N2O4 This compound is characterized by its unique structure, which includes a cyclobutane ring, diphenyl groups, and trimethylazanium groups

Preparation Methods

The synthesis of 3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide involves multiple steps. The synthetic route typically starts with the preparation of the cyclobutane ring, followed by the introduction of diphenyl groups and the trimethylazanium groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and chemical properties.

    Biology: Researchers explore its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological and chemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide stands out due to its unique structure and properties. Similar compounds include those with cyclobutane rings, diphenyl groups, or trimethylazanium groups, but they may differ in their specific arrangements and functionalities. This compound’s distinct combination of these groups gives it unique chemical and biological properties .

Properties

CAS No.

10066-73-6

Molecular Formula

C30H44I2N2O4

Molecular Weight

750.5 g/mol

IUPAC Name

3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide

InChI

InChI=1S/C30H44N2O4.2HI/c1-31(2,3)19-13-21-35-29(33)27-25(23-15-9-7-10-16-23)28(26(27)24-17-11-8-12-18-24)30(34)36-22-14-20-32(4,5)6;;/h7-12,15-18,25-28H,13-14,19-22H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

YPGGCYOPKMHGLZ-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCC[N+](C)(C)C)C3=CC=CC=C3.[I-].[I-]

Origin of Product

United States

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